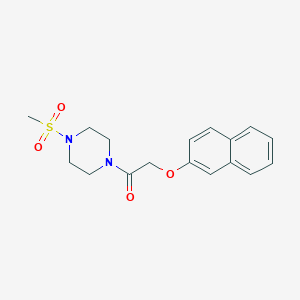
1-(3-Phenylpropyl)-4,1'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-4,1'-bipiperidine, commonly known as PB, is a synthetic compound that belongs to the class of piperidine derivatives. PB has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
PB exerts its pharmacological effects by blocking dopamine D3 receptors. Dopamine D3 receptors are primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking dopamine D3 receptors, PB can modulate the activity of these pathways and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects
PB has been shown to have a variety of biochemical and physiological effects. PB can increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. PB can also increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety. Additionally, PB can decrease the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Advantages and Limitations for Lab Experiments
PB has several advantages for lab experiments. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression. However, PB has some limitations as well. PB has a relatively short half-life, which makes it difficult to maintain a stable concentration in vivo. Additionally, PB can cause sedation and motor impairment, which may confound the interpretation of behavioral assays.
Future Directions
PB has several potential future directions. PB can be further studied for its potential use in the treatment of anxiety and depression. Additionally, PB can be used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. PB can also be used to study the interaction between dopamine D3 receptors and other neurotransmitter systems such as serotonin and acetylcholine. Furthermore, PB can be used to develop new compounds with improved pharmacological properties.
Synthesis Methods
PB can be synthesized through a multistep process. The first step involves the reaction of 3-phenylpropylamine with phosgene to form 3-phenylpropionyl chloride. This is followed by the reaction of the resulting acid chloride with piperidine to yield PB. The purity of PB can be improved through recrystallization.
Scientific Research Applications
PB has been extensively used in scientific research due to its unique properties. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression.
properties
Product Name |
1-(3-Phenylpropyl)-4,1'-bipiperidine |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
InChI Key |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
